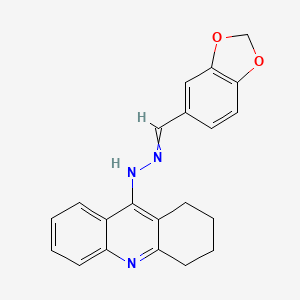

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine

Description

N-(1,3-Benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine is a tetrahydroacridine derivative structurally characterized by a 1,3-benzodioxole substituent linked via a methylideneamino group to the tetrahydroacridin-9-amine core. This compound belongs to a class of molecules investigated for their neuroprotective and cholinesterase inhibitory properties, particularly in Alzheimer’s disease (AD) therapy . The benzodioxole moiety may enhance pharmacokinetic properties, such as blood-brain barrier permeability, while the tetrahydroacridine core is known for acetylcholinesterase (AChE) inhibition, a mechanism shared with tacrine (1,2,3,4-tetrahydroacridin-9-amine) .

Properties

CAS No. |

91074-35-0 |

|---|---|

Molecular Formula |

C21H19N3O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C21H19N3O2/c1-3-7-17-15(5-1)21(16-6-2-4-8-18(16)23-17)24-22-12-14-9-10-19-20(11-14)26-13-25-19/h1,3,5,7,9-12H,2,4,6,8,13H2,(H,23,24) |

InChI Key |

HOIYGEMGNXZXOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NN=CC4=CC5=C(C=C4)OCO5 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

The initial step involves the condensation of 1,3-benzodioxole derivatives with amine-containing precursors to form the imine linkage characteristic of the methylideneamino group.

- Reagents and Conditions: Typically, condensation is performed using 2-nitrobenzaldehyde derivatives and 2-chloroethylamine hydrochloride in organic solvents such as methanol, ethanol, or acetonitrile.

- Catalysts and Bases: Bases like triethylamine, sodium methoxide, or pyridine are used to facilitate the reaction.

- Solvent Selection: A broad range of solvents including methanol, ethanol, propanol, isopropanol, dichloromethane, tetrahydrofuran, and dimethylformamide (DMF) are suitable, allowing flexibility based on scale and environmental considerations.

This step yields the nitro-substituted intermediate that undergoes further transformation.

Reduction and Cyclization

The nitro group reduction and subsequent cyclization are critical to forming the tetrahydroacridin-9-amine core.

- Reducing Agents: Commonly used reducing agents include iron powder, zinc powder, and stannous chloride (SnCl₂).

- Cyclization: The reduction is often coupled with cyclization in the same reaction vessel, enhancing efficiency.

- Double Bond Reduction: After cyclization, the double bonds in the intermediate may be reduced using sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium borohydride (LiBH₄).

These steps convert the nitro intermediate into a tetrahydroacridine derivative ready for further functionalization.

Acetylation

Acetylation is used to introduce acetyl groups to the amine functionalities, stabilizing the molecule and enhancing pharmacological properties.

- Acetylating Agents: Acetic anhydride (Ac₂O) and acetyl chloride are the primary reagents.

- Reaction Conditions: Acetylation is performed in the presence of bases such as triethylamine or sodium tert-butoxide to neutralize the acid by-products.

- Solvent Systems: Similar solvents as in condensation are employed, with preference for those that dissolve both reactants and bases efficiently.

This step finalizes the synthesis of the target compound or its close analogues.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | 2-nitrobenzaldehyde + 2-chloroethylamine hydrochloride; solvent: methanol/ethanol; base: triethylamine | Formation of nitro-substituted imine intermediate |

| 2 | Reduction/Cyclization | Fe powder or Zn powder or SnCl₂; organic solvent; reflux conditions | Formation of tetrahydroacridine core via nitro reduction and cyclization |

| 3 | Double Bond Reduction | NaBH₄ or KBH₄ or LiBH₄; mild temperature | Saturation of double bonds in intermediate |

| 4 | Acetylation | Ac₂O or acetyl chloride; base: triethylamine; solvent: dichloromethane or similar | Acetylated final compound |

Optimization and Environmental Considerations

- Use of Environmentally Benign Solvents: Recent improvements include replacing hazardous solvents with greener alternatives such as ethanol or ethyl acetate to reduce environmental impact.

- Reagent Efficiency: Cheaper and safer reducing agents have been favored over more expensive or hazardous ones like lithium aluminum hydride (LiAlH₄), enhancing operational safety and cost-effectiveness.

- Reaction Monitoring: High conversion rates (>98%) are achieved by refluxing and stirring, ensuring high yield and purity.

Analytical Characterization

Throughout the preparation process, intermediates and final products are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts reported in ppm using TMS as an internal standard confirm structural integrity.

- Mass Spectrometry (MS): Molecular weight and fragmentation patterns verify compound identity.

- Thin Layer Chromatography (TLC) and Column Chromatography: Purification and reaction monitoring use silica gel plates and columns with appropriate eluents.

Summary of Key Research Findings

- The synthetic routes for N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine are well-established in patent literature and peer-reviewed studies, emphasizing condensation, reduction, cyclization, and acetylation steps.

- The choice of solvents and reagents has evolved to favor environmentally friendly and cost-effective options without compromising yield or purity.

- Analytical techniques ensure the structural verification and quality control of the compound throughout synthesis.

- These methods have been applied to related benzodioxole heterocyclic compounds, indicating broad applicability and robustness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis could explain its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared to other tetrahydroacridine derivatives with variations in substituents and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Tetrahydroacridine Derivatives

Pharmacological Activity

- Cholinesterase Inhibition : Tacrine, the parent compound, inhibits both AChE and butyrylcholinesterase (BuChE) with IC₅₀ values of 77 nM and 13.8 nM, respectively, but its hepatotoxicity led to market withdrawal . Derivatives like Compound 5j (IC₅₀ = 0.055 µM for BuChE) and Compound 10d (IC₅₀ = 24.0 nM for BuChE) show improved selectivity and potency . The target compound’s benzodioxole group may reduce toxicity while maintaining dual inhibitory activity, though specific IC₅₀ data are unavailable .

- Dual-Target Activity: Some analogues, such as Compound 203, target both AChE and NMDA receptors, addressing multiple AD pathways .

Toxicity and Selectivity

Tacrine’s hepatotoxicity is attributed to its unmodified acridine core, which generates reactive metabolites . Modifications like the benzodioxole group in the target compound or the triazole ring in Compound 5j aim to mitigate this issue.

Biological Activity

N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine is a synthetic compound that has attracted attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2 with a molecular weight of approximately 345.4 g/mol. The compound contains a benzodioxole moiety and a tetrahydroacridine structure, which are known to influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N3O2 |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 91074-35-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymatic pathways and affect cell cycle regulation. The benzodioxole component is believed to enhance binding affinity to target proteins, potentially leading to apoptosis in cancer cells.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines.

Neuroprotective Effects

The tetrahydroacridine structure is associated with neuroprotective properties. Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis:

- Model Used : SH-SY5Y neuroblastoma cells.

- Findings : Pre-treatment with the compound reduced cell death induced by hydrogen peroxide exposure.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

-

Case Study on Cancer Treatment :

- Objective : To evaluate the efficacy of the compound in reducing tumor size in vivo.

- Method : Mice bearing xenograft tumors were treated with varying doses of the compound.

- Results : Significant reduction in tumor volume was observed compared to control groups.

-

Case Study on Neurodegenerative Diseases :

- Objective : To assess the neuroprotective effects in models of Alzheimer’s disease.

- Method : The compound was administered in a transgenic mouse model.

- Results : Improvements in cognitive function were noted alongside reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(1,3-benzodioxol-5-ylmethylideneamino)-1,2,3,4-tetrahydroacridin-9-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous tetrahydroacridin-9-amine derivatives are prepared by reacting 9-chloro-1,2,3,4-tetrahydroacridine with substituted amines under reflux in polar solvents like ethanol or methanol. Critical steps include optimizing stoichiometry (e.g., 1:1.2 molar ratio of acridine to amine) and using bases like NaH to deprotonate amines . Column chromatography with gradients of hexane/ethyl acetate or petroleum ether/ethyl acetate is essential for purification, though yields vary (e.g., 29–89% depending on substituents) . Visible-light-promoted metal-free approaches for diazo precursors may also enhance regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Characterization relies on multi-spectroscopic techniques :

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1623 cm⁻¹, NH stretches at ~3416 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene groups in the tetrahydroacridine core at δ 2.5–3.2 ppm) and carbon frameworks .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks within 0.5 ppm error) .

- X-ray crystallography (for analogs): Resolves bond lengths and angles, as seen in related tetrahydroacridine derivatives .

Q. What primary biological activities are associated with this compound?

- Methodological Answer : Tetrahydroacridin-9-amine derivatives are acetylcholinesterase (AChE) inhibitors with potential for Alzheimer’s disease (AD) therapy. For example:

- PC-37 (a structural analog) shows AChE inhibition (IC₅₀ = 28 nM) and central nervous system bioavailability (AUC = 28,179 min·ng/mL) .

- Tacrine derivatives demonstrate dual AChE and monoamine oxidase-B (MAO-B) inhibition, with IC₅₀ values in the nanomolar range .

- In vitro assays (Ellman’s method for AChE) and in vivo models (e.g., scopolamine-induced memory impairment in rodents) are standard for activity validation .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with AChE?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1ACJ) reveal:

- Binding modes : The tetrahydroacridine core occupies the catalytic anionic site (CAS), while the benzodioxole moiety interacts with peripheral anionic sites (PAS) via π-π stacking .

- Key residues : Trp286 (CAS) and Tyr337 (PAS) form hydrophobic contacts. Substituents like the benzodioxole group enhance binding affinity by 1.5–2.0 kcal/mol compared to tacrine .

Q. What strategies mitigate hepatotoxicity in tetrahydroacridin-9-amine derivatives while retaining efficacy?

- Methodological Answer : Hepatotoxicity in tacrine analogs stems from metabolic activation (e.g., CYP450-mediated oxidation). Mitigation approaches include:

- Structural modifications : Introducing electron-withdrawing groups (e.g., 7-methoxy) reduces reactive metabolite formation .

- Pro-drug design : Masking the amine group with labile esters (e.g., acetyl) improves metabolic stability .

- Multi-target ligands : Hybrids combining AChE inhibition with antioxidant moieties (e.g., phenothiazine) lower oxidative stress .

Q. How do researchers resolve contradictions in IC₅₀ values across studies for similar compounds?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization steps:

- Enzyme source : Use recombinant human AChE instead of bovine or electric eel isoforms .

- Substrate kinetics : Maintain consistent acetylthiocholine concentrations (e.g., 0.5–1.0 mM) and pH (8.0) .

- Data normalization : Report IC₅₀ values relative to a positive control (e.g., donepezil) in each study .

Q. What in vitro and in vivo models are optimal for evaluating this compound’s neuroprotective effects?

- Methodological Answer :

- In vitro :

- SH-SY5Y neuroblastoma cells for Aβ-induced toxicity .

- Primary cortical neurons for glutamate excitotoxicity assays .

- In vivo :

- Transgenic AD mice (e.g., APP/PS1) for amyloid plaque reduction .

- Morris water maze for cognitive improvement metrics .

- Toxicity screening : Liver microsomal assays (CYP inhibition) and histopathology in rodents .

Methodological Challenges & Future Directions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

- Methodological Answer : Systematic SAR involves:

- Substituent variation : Test alkyl, aryl, and heterocyclic groups at the N-position and acridine core.

- LogP optimization : Balance hydrophobicity (LogP ~3.5) for blood-brain barrier penetration vs. solubility .

- Metabolic stability : Microsomal half-life (t₁/₂ > 30 min) and plasma protein binding (<90%) are critical .

Q. What analytical techniques detect and quantify this compound in biological matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.